![molecular formula C16H15BrN2OS B185262 2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide CAS No. 6420-80-0](/img/structure/B185262.png)
2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is commonly synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to contribute to inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide exhibits potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to possess antitumor and antimicrobial properties. Additionally, this compound has been shown to have a low toxicity profile and does not exhibit any significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it an ideal compound for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide. One potential direction is to investigate its potential as an anti-cancer agent. Another direction is to study its effects on other inflammatory conditions such as arthritis and asthma. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods to improve its use in lab experiments.
Synthesis Methods
The synthesis of 2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide can be achieved using various methods. One of the most common methods involves the reaction of 2-bromoaniline with 2,6-dimethylphenyl isothiocyanate in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound in good yields.
Scientific Research Applications
2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic activities. It has also been shown to possess antitumor and antimicrobial properties.
properties
CAS RN |
6420-80-0 |
|---|---|
Product Name |
2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide |
Molecular Formula |
C16H15BrN2OS |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H15BrN2OS/c1-10-6-5-7-11(2)14(10)18-16(21)19-15(20)12-8-3-4-9-13(12)17/h3-9H,1-2H3,(H2,18,19,20,21) |
InChI Key |
IJLBWDWRJUETRO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



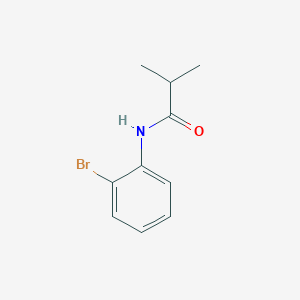

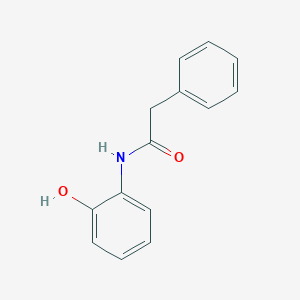



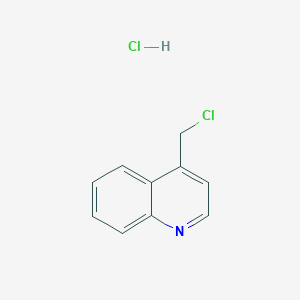

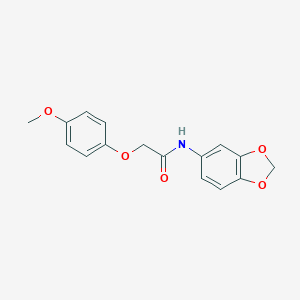
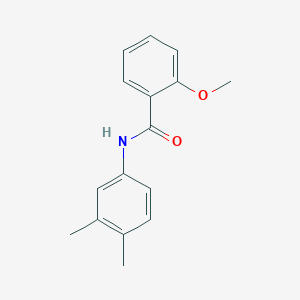
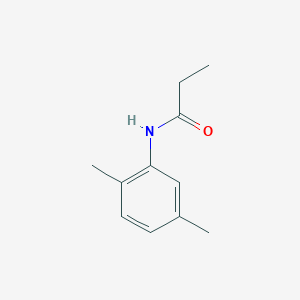
![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)

